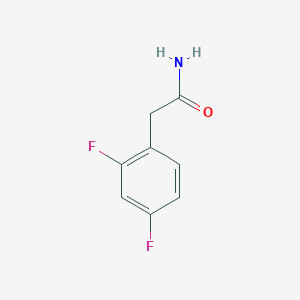

2-(2,4-Difluorophenyl)acetamide

Overview

Description

“2-(2,4-Difluorophenyl)acetamide” is a chemical compound with the CAS Number: 399-34-8 . It has a molecular weight of 171.15 and its molecular formula is C8H7F2NO . The IUPAC name for this compound is 2-(2,4-difluorophenyl)acetamide .

Molecular Structure Analysis

The InChI code for “2-(2,4-Difluorophenyl)acetamide” is 1S/C8H7F2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)acetamide” is a solid at room temperature .Scientific Research Applications

Crystallographic Analysis

- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide has been analyzed for its crystal structure, revealing significant dihedral angles between the phenyl rings and the acetamide group. This compound forms infinite chains along certain axes due to N—H⋯O hydrogen bonds, alongside weak C—H⋯O and C—H⋯F interactions, highlighting its molecular stacking characteristics (Praveen et al., 2013).

Quantum Chemical Calculations

- Quantum chemical calculations using density functional theory (DFT) have been conducted on similar compounds (e.g., 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide). These studies provide insights into molecular structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties. They also assess the molecule's reactivity and potential sites for electrophilic and nucleophilic attacks (Choudhary et al., 2014).

Photovoltaic Efficiency Modeling

- Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties. This research explores their potential use as photosensitizers in dye-sensitized solar cells (DSSCs), evaluating their light harvesting efficiency and free energy of electron injection. Such studies contribute to the development of more efficient materials for photovoltaic applications (Mary et al., 2020).

Polymer Hybrid Network Synthesis

- The synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide has been achieved, showcasing its application in polymer hybrid networks. This compound, with its enhanced thermal stability and robustness, is significant for the preparation of poly(methyl methacrylate) hybrid networks, demonstrating the integration of innovative materials in polymer chemistry (Batibay et al., 2020).

Safety and Hazards

The safety information available indicates that “2-(2,4-Difluorophenyl)acetamide” may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSQINDQCWKFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenyl)acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)

![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)

![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)

![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile](/img/structure/B3036602.png)